

Application Notes and Protocols for EdU in Fluorescence Microscopy

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Compound of Interest

Compound Name: *Eduline*

Cat. No.: *B189076*

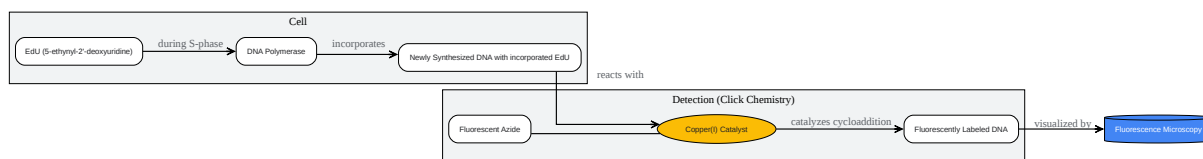
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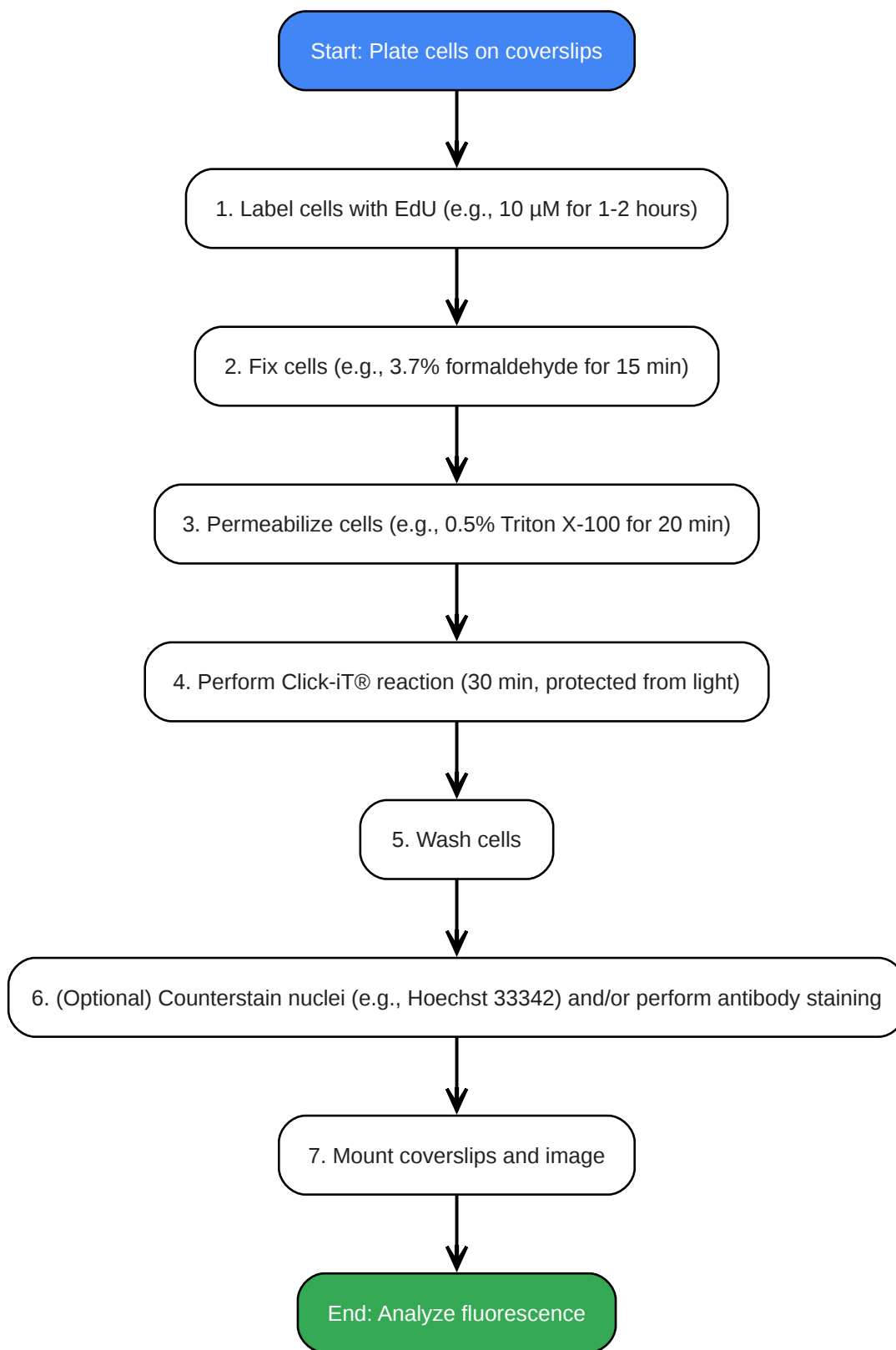
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using 5-ethynyl-2'-deoxyuridine (EdU) for analyzing cell proliferation and DNA replication in fluorescence microscopy. EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA and can be detected with high specificity and sensitivity using a copper(I)-catalyzed click reaction.^{[1][2][3]} This method offers significant advantages over traditional BrdU-based proliferation assays, including a faster, more streamlined protocol and better preservation of cellular morphology and antigenicity.^{[3][4][5]}

Principle of EdU Incorporation and Detection

The EdU cell proliferation assay is a two-step process. First, cells are incubated with EdU, which is incorporated into DNA during the S-phase of the cell cycle.^[1] Second, the incorporated EdU is detected via a "click" reaction, a bio-orthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC), where a fluorescently labeled azide covalently binds to the alkyne group of EdU.^{[1][2][6]} This highly specific and efficient reaction allows for robust and reliable detection of proliferating cells.^[7]





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